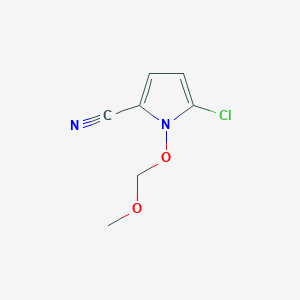
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a carbonitrile group, a chlorine atom, and a methoxymethoxy substituent. It is primarily used in organic synthesis and medicinal chemistry as a building block for the synthesis of various pharmaceuticals and biologically active molecules .
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- involves several steps. One common method includes the reaction of 5-chloro-1H-pyrrole-2-carbonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole-2-methanamine derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carbonitrile, 5-chloro-1-(methoxymethoxy)- can be compared with other pyrrole derivatives, such as:
5-Nitro-1H-pyrrole-2-carbonitrile: This compound has a nitro group instead of a chlorine atom and methoxymethoxy substituent, leading to different chemical properties and reactivity.
1,5-Dimethyl-2-pyrrolecarbonitrile: This derivative has methyl groups at positions 1 and 5, which affect its steric and electronic properties.
Propriétés
Numéro CAS |
827342-91-6 |
|---|---|
Formule moléculaire |
C7H7ClN2O2 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
5-chloro-1-(methoxymethoxy)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H7ClN2O2/c1-11-5-12-10-6(4-9)2-3-7(10)8/h2-3H,5H2,1H3 |
Clé InChI |
WPGCGNXFEBXQHG-UHFFFAOYSA-N |
SMILES canonique |
COCON1C(=CC=C1Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)
![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)
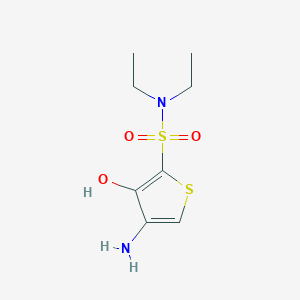
![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
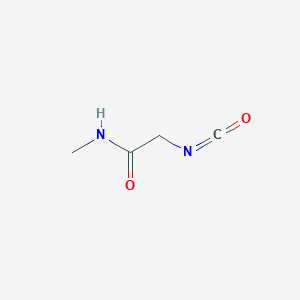
![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
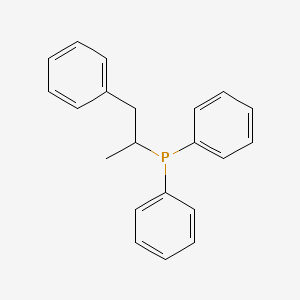
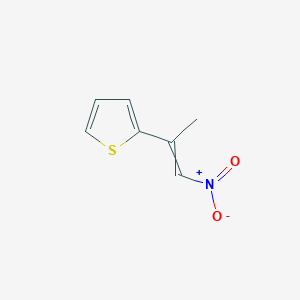
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
